Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid
Description
Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a 1-naphthyl substituent at the trans-4 position, and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for peptidomimetics, enzyme inhibitors, and ligands due to its stereochemical complexity and aromatic functionality. Its CAS number is 959577-47-0, and commercial samples typically exhibit a purity of ≥95% .
The 1-naphthyl group introduces significant steric bulk and aromatic π-system interactions, making this compound distinct in applications requiring hydrophobic binding or rigid conformational control. The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
(3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-11-16(17(12-21)18(22)23)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-17H,11-12H2,1-3H3,(H,22,23)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLHWJLBGXTNJN-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Hydrogenation of Unsaturated Intermediates
Enantioselective hydrogenation is a cornerstone method for constructing chiral pyrrolidine derivatives. Patent US8344161B2 details a protocol where a palladium-catalyzed coupling reaction introduces the naphthyl group to a preformed dihydropyrrole intermediate. For instance, 1,2-difluoro-4-iodo-benzene undergoes a Suzuki-Miyaura coupling with a boronic ester-functionalized dihydropyrrole in tetrahydrofuran (THF), yielding a trans-configured intermediate. Subsequent hydrogenation using palladium-on-carbon (Pd/C) under moderate pressure (1–3 atm H₂) achieves >95% enantiomeric excess (ee). This method’s efficiency stems from the synergistic use of asymmetric catalysis and mild reaction conditions, minimizing racemization.
Cyclization of Linear Precursors
Alternative routes employ cyclization reactions to form the pyrrolidine ring. WO2019016745A1 describes a multi-step process starting with alkyl pent-2-enoate derivatives. Cyclization via acid-catalyzed intramolecular aldol condensation generates a 2-oxopyrrolidine-3-carboxylate intermediate, which is subsequently reduced using catalytic hydrogenation (Raney nickel or PtO₂) to yield the saturated pyrrolidine core. While this method offers flexibility in introducing diverse substituents, it requires stringent control over reaction temperatures (0°C to reflux) to avoid side reactions such as over-reduction or epimerization.
Boc Protection and Carboxylic Acid Functionalization
The Boc group protects the pyrrolidine nitrogen during synthesis, preventing unwanted side reactions and facilitating subsequent deprotection under mild acidic conditions.
Boc Protection Techniques
Boc introduction typically involves treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF. Triethylamine (Et₃N) is added to scavenge HCl generated during the reaction, maintaining a pH >8 to ensure complete protection. Patent WO2019016745A1 emphasizes the importance of anhydrous conditions to prevent Boc group hydrolysis, achieving >98% protection efficiency.
Carboxylic Acid Activation
The carboxylic acid moiety is often introduced via hydrolysis of ester precursors. For example, methyl or ethyl esters of pyrrolidine-3-carboxylic acid are saponified using aqueous NaOH in dioxane, followed by acidification with HCl to precipitate the free acid. This step’s critical parameters include reaction time (18–24 h) and temperature (room temperature to 60°C), which influence crystallinity and purity.
Comparative Analysis of Synthetic Methods
The table below summarizes key preparation methods, highlighting yields, enantiomeric purity, and scalability:
| Method | Catalytic System | Solvent | Yield (%) | ee (%) | Scale Potential |
|---|---|---|---|---|---|
| Enantioselective H₂ | Pd/C, H₂ (3 atm) | THF/Et₂O | 76 | 95 | Industrial |
| Cyclization-Reduction | PtO₂, H₂ (1 atm) | MeOH/EtOAc | 68 | 88 | Lab-scale |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | THF | 76 | N/A | Pilot-scale |
Data sourced from reveals that enantioselective hydrogenation offers superior enantiomeric purity (95% ee) compared to cyclization-reduction (88% ee). However, the latter method provides greater flexibility in modifying the pyrrolidine backbone.
Purification and Stabilization
Final purification often involves silica gel chromatography or recrystallization . US8344161B2 reports silica gel filtration (heptane/ethyl acetate 98:2) to isolate the coupled product with 99% purity. For the Boc-protected acid, recrystallization from ethanol/water mixtures enhances crystallinity, reducing residual solvent content to <0.1%.
Stability studies indicate that the compound degrades under prolonged exposure to light or moisture. Optimal storage conditions involve amber glass vials at -20°C under nitrogen atmosphere, maintaining stability for >24 months .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound’s pyrrolidine ring and carboxylic acid group participate in redox reactions:
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Oxidation : The tertiary amine in the pyrrolidine ring can undergo oxidation under controlled conditions. Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media selectively oxidizes the amine to an N-oxide, modifying its electronic properties for downstream applications.
-
Reduction : The naphthyl group is stable under standard reduction conditions, but the carboxylic acid can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄).
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂ (acidic, 0–5°C) | N-oxide formation on pyrrolidine |
| Reduction | LiAlH₄, THF, reflux | Carboxylic acid → alcohol |
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic acyl substitution:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) or coupling agents (DCC/DMAP) to form esters, enhancing solubility in organic solvents .
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Amidation : Forms peptide bonds with amines using carbodiimide reagents (e.g., EDCl, HOBt), critical in drug conjugate synthesis .
| Reaction | Conditions | Application |
|---|---|---|
| Esterification | DCC/DMAP, ROH, RT, 12h | Prodrug synthesis |
| Amidation | EDCl/HOBt, DMF, 0°C → RT | Peptide-like bond formation |
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions:
-
Trifluoroacetic acid (TFA) : Removes Boc in dichloromethane (DCM) at room temperature, yielding the free amine for further functionalization .
-
HCl/dioxane : Alternative method for Boc removal, forming water-soluble hydrochloride salts .
Catalytic Hydrogenation
While the compound itself lacks unsaturated bonds, derivatives (e.g., dihydro-pyrrolidine precursors) undergo enantioselective hydrogenation:
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Ruthenium catalysts (e.g., [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)]) enable stereocontrol, critical for synthesizing pharmaceutical intermediates .
| Catalyst | Pressure | Temperature | ee |
|---|---|---|---|
| [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | 40 bar H₂ | 30°C | >99.9% |
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 137°C, limiting high-temperature applications.
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pH Sensitivity : Stable in neutral to mildly acidic conditions but undergoes hydrolysis in strong bases (pH >10) .
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid is primarily utilized as a key intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that are crucial in developing drugs targeting neurological disorders, such as depression and anxiety disorders. The compound's ability to enhance the solubility and bioavailability of active pharmaceutical ingredients makes it invaluable in drug formulation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of naphthyl-pyrrolidine derivatives using this compound as an intermediate. The derivatives exhibited significant activity against serotonin receptors, demonstrating potential for treating mood disorders .
Chiral Auxiliary in Asymmetric Synthesis
Enhancing Asymmetric Reactions:
this compound functions as a chiral auxiliary in asymmetric synthesis, which is essential for producing enantiomerically pure compounds. This property is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their chirality.
Data Table: Chiral Auxiliary Performance
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Asymmetric Aldol | 85 | 92 |
| Michael Addition | 78 | 88 |
| Reduction Reactions | 90 | 95 |
The table above illustrates the effectiveness of this compound as a chiral auxiliary across various asymmetric reactions .
Research in Medicinal Chemistry
Exploration of Therapeutic Agents:
In medicinal chemistry, this compound is employed to explore new therapeutic agents that modulate receptor activity within the central nervous system (CNS). Its unique structural properties facilitate the design of novel ligands with specific pharmacological profiles.
Case Study:
A notable research project involved synthesizing new ligands for dopamine receptors using this compound. The resulting compounds showed promising results in preclinical trials for treating Parkinson’s disease, highlighting the compound's potential in CNS drug development .
Development of Novel Materials
Applications Beyond Pharmaceuticals:
The compound is also instrumental in creating novel materials such as polymers and coatings. Its structural features can enhance the performance characteristics of these materials, making them suitable for various industrial applications.
Example Application:
Research conducted at a materials science laboratory demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it an attractive candidate for high-performance coatings .
Biological Studies
Understanding Biological Interactions:
Researchers utilize this compound to study biological interactions and mechanisms, providing insights into drug action and efficacy within different biological systems. Its role in modulating protein interactions has been particularly noted.
Case Study:
A study published in Biochemical Pharmacology investigated how this compound affects protein folding and stability. The results indicated that this compound could stabilize certain protein conformations, which is critical for drug design targeting protein misfolding diseases .
Biological Activity
Boc-(+/-)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid is a synthetic organic compound notable for its unique structure and potential biological applications. This compound features a pyrrolidine ring substituted with a naphthyl group and a carboxylic acid moiety, along with a tert-butyloxycarbonyl (Boc) protecting group. The following sections explore its biological activity, synthesis, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : CHNO
- Molecular Weight : 341.4 g/mol
- CAS Number : 959577-47-0
This compound has been investigated for its ability to inhibit various biological targets, particularly in the context of drug discovery. The compound is known to act as an inhibitor of enzymes involved in critical metabolic pathways.
- Inhibition of Enoyl-ACP Reductase (InhA) : Research has shown that pyrrolidine derivatives can serve as potent inhibitors of InhA, an enzyme crucial for fatty acid synthesis in Mycobacterium tuberculosis . The compound's structural properties allow it to form hydrogen bonds with the enzyme's active site, enhancing its inhibitory efficacy.
- Potential Antimicrobial Activity : Due to its structural similarity to other known inhibitors, this compound may exhibit antimicrobial properties against resistant strains of bacteria, including Mycobacterium tuberculosis .
- Drug Development Applications : The compound is being explored as a building block in the synthesis of more complex pharmacologically active molecules, particularly in the field of medicinal chemistry .
Table 1: Summary of Biological Activities
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors such as amino acids or diketones.
- Naphthyl Group Introduction : The naphthyl group is introduced via Friedel-Crafts alkylation using naphthyl halides.
- Boc Protection : The amine group on the pyrrolidine ring is protected using di-tert-butyl dicarbonate (BocO) under basic conditions.
Common Reagents and Conditions
| Reaction Type | Reagent/Condition |
|---|---|
| Deprotection | Trifluoroacetic acid (TFA), HCl |
| Substitution | Nitrating agents, halogenating agents |
| Oxidation | Potassium permanganate (KMnO) |
| Reduction | Lithium aluminum hydride (LiAlH) |
Comparison with Similar Compounds
Key Observations:
- Nitro and ethoxycarbonyl groups introduce polar or reactive sites, enabling participation in nucleophilic aromatic substitution or hydrolysis reactions, respectively . Fluorophenyl derivatives balance steric bulk and electronic effects, often improving pharmacokinetic properties such as metabolic stability and membrane permeability .
Physicochemical Properties :
- Molecular weight and solubility vary significantly: The ethoxycarboxy-substituted derivative (379.40 g/mol) is heavier and more polar than the naphthyl analog (341.41 g/mol), impacting its utility in aqueous vs. organic reaction systems .
- The nitro-substituted compound (336.34 g/mol) exhibits higher density and reactivity due to the nitro group’s electron-deficient nature .
Applications :
- Naphthyl-substituted derivatives are favored in drug discovery for targeting aromatic residues in proteins (e.g., kinase inhibitors) .
- Fluorophenyl analogs are commonly used in positron emission tomography (PET) tracer development due to fluorine’s isotopic properties .
- Ethoxycarboxy-substituted compounds serve as intermediates for prodrug synthesis or peptide coupling .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for Boc-(±)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step processes, starting with the condensation of 1-naphthaldehyde with pyrrolidine precursors, followed by cyclization and Boc protection. Catalysts like palladium or copper are often used in cross-coupling reactions to introduce the naphthyl group. Solvents such as DMF or toluene are critical for controlling reaction kinetics, and temperatures are optimized to balance yield and purity. For example, Boc-protection is achieved under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine .
- Data Consideration : Yields may vary (e.g., 60–85%) depending on the purity of intermediates and catalyst efficiency.
Q. Which analytical techniques are essential for characterizing Boc-(±)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the trans-configuration and Boc-group integrity. Key signals include the tert-butyl protons (~1.4 ppm) and naphthyl aromatic protons (7.2–8.3 ppm).
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while high-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., 341.40 g/mol) .
- X-ray Diffraction (XRD) : Used for crystalline samples to resolve stereochemistry .
Q. What are the primary applications of this compound in academic research?
- Methodology : The compound serves as a chiral building block in:
- Medicinal Chemistry : Incorporation into peptidomimetics or enzyme inhibitors targeting proteases or kinases.
- Material Science : Functionalization of polymers for optoelectronic studies due to the naphthyl group’s π-conjugation .
Advanced Research Questions
Q. How can enantiomers of Boc-(±)-trans-4-(1-naphthyl)-pyrrolidine-3-carboxylic acid be resolved, and what challenges arise in achieving high enantiomeric excess (ee)?
- Methodology :
- Chiral Chromatography : Use of Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases. Retention times and peak splitting are analyzed to isolate (3R,4S) and (3S,4R) enantiomers.
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
Q. What strategies are effective for incorporating this compound into drug discovery pipelines, particularly for targeting G-protein-coupled receptors (GPCRs)?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Modifications at the pyrrolidine 3-carboxylic acid position (e.g., esterification, amidation) to enhance binding affinity.
- Molecular Docking : Computational modeling predicts interactions with GPCR active sites, guided by the naphthyl group’s hydrophobic interactions and the carboxylic acid’s hydrogen-bonding capacity.
Q. How do contradictory reports on the compound’s solubility and stability impact experimental design?
- Methodology :
- Solubility Profiling : Solubility varies widely (e.g., <1 mg/mL in water vs. >50 mg/mL in DMSO), necessitating pre-experiment calibration. Stability in aqueous buffers is pH-dependent; acidic conditions (pH < 4) accelerate Boc-deprotection.
- Mitigation : Use lyophilized storage at -20°C and avoid prolonged exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
